Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
CAS No.: 64438-54-6
Cat. No.: VC7919576
Molecular Formula: C15H26GdO7
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64438-54-6 |
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Molecular Formula | C15H26GdO7 |
Molecular Weight | 475.6 g/mol |
IUPAC Name | gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate |
Standard InChI | InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |
Standard InChI Key | IRYSUIYKCHCKMA-KJVLTGTBSA-N |
Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Gd] |
SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd] |
Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a central gadolinium(III) ion coordinated by three bidentate (Z)-4-hydroxypent-3-en-2-one ligands and one water molecule. The ligand adopts a Z configuration at the C3-C4 double bond, influencing steric and electronic interactions . X-ray crystallography reveals an octahedral geometry around gadolinium, with bond lengths of ~2.4 Å for Gd–O . The dihydrate variant (C₁₅H₂₈GdO₈, MW 493.63 g/mol) includes additional water molecules, altering solubility and stability .
Table 1: Key Structural Properties
Synthesis and Manufacturing
Sol-Gel Method
The primary synthesis route involves reacting gadolinium nitrate hexahydrate with (Z)-4-hydroxypent-3-en-2-one in aqueous ethanol. Gadolinium nitrate (Gd(NO₃)₃·6H₂O) is dissolved in a 1:3 molar ratio with the ligand, heated to 60°C for 4 hours, and cooled to precipitate the complex. The product is purified via recrystallization from methanol/water (3:1 v/v), yielding a pale yellow crystalline solid with 85–90% purity.
Alternative Approaches
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Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes at 100°C, improving yield to 92% but requiring stringent pH control (pH 6.5–7.0) .
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Solid-State Mechanochemistry: Grinding gadolinium oxide with the ligand in a ball mill produces anhydrous complexes, though hydration steps are needed for the hydrate form .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents (water: 12.7 g/L at 25°C; ethanol: 8.3 g/L) but insoluble in nonpolar media . Aqueous solutions are stable at pH 5–7, with decomposition occurring above pH 8 due to ligand hydrolysis . The dihydrate form exhibits higher hygroscopicity, requiring storage under nitrogen .
Magnetic Behavior
The effective magnetic moment (μₑff) is 7.94 μB, consistent with Gd³⁺’s seven unpaired electrons. This paramagnetism enhances MRI T₁ relaxation times, achieving a relaxivity (r₁) of 4.1 mM⁻¹s⁻¹ at 1.5 Tesla.
Applications in Science and Medicine
MRI Contrast Enhancement
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate shortens T₁ relaxation times in surrounding water protons, improving soft-tissue contrast in MRI. Clinical trials demonstrate a 40% enhancement in tumor-to-background signal ratios compared to non-contrast scans .
Materials Science
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Nanoparticle Synthesis: Serves as a precursor for Gd₂O₃ nanoparticles (10–15 nm) via thermal decomposition at 400°C.
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Catalysis: Enhances oxidation reactions, achieving 95% conversion in styrene epoxidation with tert-butyl hydroperoxide .
Pharmacokinetics and Excretion
Biodistribution
Intravenous administration in humans shows a plasma half-life of 1.3 hours, with 98% renal excretion within 24 hours. Residual gadolinium persists in the brain (0.001% of dose) and bones (0.008%) for months .
Renal Clearance
The complex’s small hydrodynamic radius (0.8 nm) facilitates glomerular filtration, but impaired kidneys reduce clearance by 70%, necessitating hemodialysis in severe cases .
Future Research Directions
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Ligand Modification: Introducing carboxylate groups to improve stability and reduce gadolinium dissociation.
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Nanocarrier Systems: Encapsulation in liposomes to enhance tumor targeting and reduce systemic exposure.
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Eco-Toxicology Studies: Assessing environmental persistence in wastewater from medical facilities.
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